3-(Bromomethyl)-2-phenylbenzofuran
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H11BrO |
|---|---|
Molecular Weight |
287.15 g/mol |
IUPAC Name |
3-(bromomethyl)-2-phenyl-1-benzofuran |
InChI |
InChI=1S/C15H11BrO/c16-10-13-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-9H,10H2 |
InChI Key |
ROOYMEMUPBVFEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3O2)CBr |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 3 Bromomethyl 2 Phenylbenzofuran
Nucleophilic Substitution Reactions of the Bromomethyl Group
The most prominent feature of 3-(bromomethyl)-2-phenylbenzofuran is the highly reactive bromomethyl group, which readily undergoes nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups at the 3-position of the benzofuran (B130515) core.
Reactions with Amines and Nitrogen-Containing Nucleophiles for Aminomethyl Derivatives
The reaction of this compound with various amines and nitrogen-containing nucleophiles provides a straightforward route to 3-(aminomethyl)-2-phenylbenzofuran derivatives. These reactions typically proceed via an S_N2 mechanism, where the nitrogen nucleophile displaces the bromide ion. chemistryguru.com.sgdocbrown.info The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the bromomethyl group. chemistryguru.com.sgchemguide.co.uk
The reaction with ammonia (B1221849), for instance, yields the primary amine, although over-alkylation can be an issue, leading to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. docbrown.infochemguide.co.ukmsu.edu To favor the formation of the primary amine, a large excess of ammonia is typically used. docbrown.infochemguide.co.ukchemguide.co.uk The initial product is an ammonium salt, which is then treated with a base to liberate the free amine. docbrown.infochemguide.co.uk
| Amine/Nitrogen Nucleophile | Product | Reaction Conditions |
| Ammonia (excess) | 3-(Aminomethyl)-2-phenylbenzofuran | Ethanolic solution, heated in a sealed tube |
| Primary Amine (R-NH₂) | N-Alkyl-3-(aminomethyl)-2-phenylbenzofuran | Varies |
| Secondary Amine (R₂NH) | N,N-Dialkyl-3-(aminomethyl)-2-phenylbenzofuran | Varies |
This table is based on general principles of nucleophilic substitution reactions of haloalkanes with amines.
The synthesis of 3-amino-2-arylbenzofurans can also be achieved through other catalytic routes, highlighting the importance of this structural motif in medicinal chemistry. nih.gov
Transformations Involving Oxygen- and Sulfur-Containing Nucleophiles
Oxygen-containing nucleophiles, such as hydroxides, alkoxides, and carboxylates, react with this compound to form alcohols, ethers, and esters, respectively. Similarly, sulfur-containing nucleophiles, which are generally more nucleophilic than their oxygen counterparts, readily displace the bromide to form thiols, thioethers, and other sulfur-containing derivatives. libretexts.orgmsu.edu
Thiolate anions are particularly effective nucleophiles in S_N2 reactions. msu.edu For example, reaction with sodium thiomethoxide would yield 3-(methylthiomethyl)-2-phenylbenzofuran. The reactivity of various sulfur nucleophiles towards S-nitrosothiols has been studied, revealing a reactivity sequence of SO₃²⁻ > MeS⁻ > S₂O₃²⁻ ≫ SC(NH₂)₂ > SCN⁻. rsc.org While not a direct reaction with this compound, this provides insight into the relative nucleophilicity of different sulfur species.
| Nucleophile | Product Class |
| Hydroxide (OH⁻) | Alcohol |
| Alkoxide (RO⁻) | Ether |
| Carboxylate (RCOO⁻) | Ester |
| Thiolate (RS⁻) | Thioether |
| Thiocyanate (B1210189) (SCN⁻) | Thiocyanate |
This table illustrates the expected products from the reaction of this compound with various oxygen and sulfur nucleophiles.
Derivatization with Phosphines
Phosphines, particularly triphenylphosphine, are excellent nucleophiles and react readily with alkyl halides like this compound to form phosphonium (B103445) salts. msu.edu This reaction is a key step in the Wittig reaction, a widely used method for the synthesis of alkenes. The resulting phosphonium salt can be treated with a strong base to form a phosphonium ylide, which can then react with an aldehyde or ketone.
In some cases, phosphine-initiated radical reactions can lead to the formation of 3-substituted benzofurans. For instance, heteroatom anions, including those derived from phosphines, can act as super-electron-donors to initiate radical coupling reactions. nih.gov The reaction of 2-iodophenyl allenyl ether with diphenylphosphine, for example, can produce the corresponding benzofurylmethyldiphenylphosphine oxide after oxidation. nih.gov
Radical Reactions and Mechanistic Pathways Involving Bromomethyl Radicals
While nucleophilic substitution is the most common reaction pathway, the bromomethyl group can also be involved in radical reactions. Homolytic cleavage of the carbon-bromine bond can generate a 3-(benzofuranylmethyl) radical. This radical can then participate in various radical-mediated transformations.
Recent studies have shown that heteroatom-centered anions can act as super-electron-donors to initiate single-electron-transfer (SET) processes, leading to the formation of radical intermediates and subsequent C-C or C-heteroatom bond formation. nih.gov These radical coupling reactions have been successfully applied to the synthesis of 3-functionalized benzofurans. nih.gov For instance, the reaction can proceed through the formation of a radical intermediate which then couples with another radical species. nih.gov
Electrophilic Aromatic Substitution on the Benzofuran Ring System
The benzofuran ring system itself can undergo electrophilic aromatic substitution. The position of substitution is influenced by the directing effects of the existing substituents and the inherent reactivity of the benzofuran nucleus. In general, electrophilic attack on the benzofuran ring is favored at the 2-position. stackexchange.comechemi.com However, with the 2-position already substituted with a phenyl group, and the 3-position with a bromomethyl group, electrophilic attack would be directed to the benzene (B151609) portion of the benzofuran ring.
Rearrangement Reactions Leading to Benzofuran Derivatives
Rearrangement reactions involving the benzofuran scaffold can lead to a variety of interesting and complex heterocyclic structures. For instance, photoinduced 6π-electrocyclization of 2-(benzofuran-2-yl)-3-phenylpyridine derivatives has been shown to produce rearranged products. rsc.org While this specific example does not start with this compound, it demonstrates the potential for rearrangements within the broader class of 2-phenylbenzofuran (B156813) derivatives.
In some nucleophilic substitution reactions of related systems, unexpected rearrangements have been observed. For example, the reaction of 2-(bromomethyl)-1,3-thiaselenole with ammonium thiocyanate resulted in a rearrangement to form a six-membered ring. researchgate.net This highlights the possibility of anchimeric assistance from neighboring heteroatoms influencing the reaction outcome and potentially leading to rearranged products instead of simple substitution.
Applications As a Synthetic Building Block in Advanced Organic Synthesis
Construction of Complex Benzofuran (B130515) Derivatives
The primary utility of 3-(Bromomethyl)-2-phenylbenzofuran lies in its capacity as a versatile electrophile. The benzylic bromide is highly susceptible to nucleophilic substitution, providing a direct and efficient pathway for introducing a vast array of functional groups at the 3-position of the benzofuran ring. This straightforward reactivity is a cornerstone for creating libraries of complex derivatives for various applications, from materials science to medicinal chemistry.
The reaction involves the displacement of the bromide ion by a nucleophile, a fundamental transformation in organic chemistry. This allows for the formation of new carbon-carbon, carbon-oxygen, carbon-sulfur, and carbon-nitrogen bonds. For instance, reaction with heteroatom-centered nucleophiles can yield a range of 3-substituted benzofurans. Recent studies on analogous systems have demonstrated that heteroatom anions can initiate radical reactions to produce 3-functionalized benzofurans, including those with phosphine, thio, and aniline (B41778) groups attached to the methyl group at the 3-position. nih.gov This highlights the potential to generate diverse derivatives from a bromomethyl precursor.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Resulting Functional Group at C3-methyl |
|---|---|---|
| Oxygen | Sodium Methoxide (NaOCH₃) | Methoxy (-OCH₃) |
| Nitrogen | Ammonia (B1221849) (NH₃) | Amino (-NH₂) |
| Nitrogen | Sodium Azide (B81097) (NaN₃) | Azido (-N₃) |
| Sulfur | Sodium Thiophenolate (NaSPh) | Phenylthio (-SPh) |
| Carbon | Sodium Cyanide (NaCN) | Cyano (-CN) |
| Carbon | Diethyl Malonate | Malonic Ester |
These reactions underscore the role of this compound as a foundational precursor for more intricate molecules. The derivatives obtained can then undergo further transformations, building molecular complexity layer by layer.
Synthesis of Polycyclic and Fused Heterocyclic Architectures
Beyond simple substitution, the reactive nature of this compound enables its use in constructing polycyclic and fused heterocyclic systems. These elaborate structures are of significant interest due to their presence in natural products and their potential as novel therapeutic agents. nih.gov The synthesis of these architectures often relies on intramolecular cyclization reactions, where the bromomethyl group reacts with another functional group positioned elsewhere on the molecule.
A common strategy involves a two-step process: first, a nucleophile containing a reactive site is attached to the bromomethyl group. In the second step, this newly introduced reactive site is induced to react with a position on the benzofuran or the 2-phenyl ring, forming a new ring. For example, a substituent on the 2-phenyl ring could act as a nucleophile, attacking the electrophilic carbon of the bromomethyl group (or a derivative thereof) in an intramolecular fashion to forge a new fused ring system. The synthesis of various benzo-fused O-heterocycles often employs such cyclization strategies. clockss.org
Precursor in Cascade and Domino Reaction Sequences
Cascade reactions, also known as domino or tandem reactions, are highly efficient chemical processes where multiple bond-forming events occur in a single operation without isolating intermediates. This approach aligns with the principles of green chemistry by reducing solvent waste, purification steps, and reaction time. The structure of this compound is well-suited for initiating such sequences.
A cascade can be triggered by the initial reaction of the bromomethyl group. For example, its substitution could unmask a functional group that immediately partakes in a subsequent intramolecular reaction. While specific examples starting directly with this compound are specialized, the principle is well-established in benzofuran chemistry. A notable study developed a Brønsted acid-mediated cascade reaction to create 3-(2-bromoethyl)benzofurans from a cyclobutene (B1205218) precursor, demonstrating the power of cascade strategies in assembling functionalized benzofuran systems. nih.gov Such a process involves a sequence of reactions, including cyclization and rearrangement, occurring in one pot to build the final product. nih.gov The reactivity of the bromoalkyl group is central to these transformations, suggesting the potential of this compound to serve as a key reactant in similar elegantly designed cascade sequences.
Role in the Synthesis of Macrocyclic Systems (e.g., Calix[n]benzofurans)
Macrocycles are large ring structures that often exhibit unique host-guest binding properties, making them valuable in sensor technology and as enzyme mimics. Calixarenes are a well-known class of macrocycles, and their heterocyclic analogues, such as calix[n]benzofurans, are of growing interest. The synthesis of these complex, bowl-shaped molecules requires precise control over cyclization reactions.
Research has demonstrated a simple and effective method for synthesizing flexible calixbenzofurans. This process involves the intramolecular cyclization of larger precursor molecules to form the individual furan (B31954) rings that constitute the macrocycle's structure. Although this specific work describes the formation of the benzofuran units within a pre-existing macrocyclic ketone structure, related strategies could employ pre-formed benzofuran units like this compound. In such a hypothetical approach, the bromomethyl group would serve as the reactive handle to link multiple benzofuran monomers together, forming the large ring of the calix[n]benzofuran. The electrophilic nature of the bromomethyl group makes it an ideal candidate for forming the necessary linkages in a stepwise or one-pot cyclooligomerization reaction.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Calixbenzofurans |
Advanced Spectroscopic and Structural Elucidation of 3 Bromomethyl 2 Phenylbenzofuran Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H- and ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 3-(bromomethyl)-2-phenylbenzofuran derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the individual atoms.
¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of this compound derivatives, the protons of the bromomethyl group (-CH₂Br) typically appear as a singlet in the downfield region, generally around δ 4.45-4.82 ppm. nih.govrsc.org The exact chemical shift can be influenced by the solvent and the presence of other substituents on the benzofuran (B130515) ring system. The aromatic protons of the phenyl and benzofuran rings resonate in the range of δ 6.64-8.39 ppm. acs.org The specific coupling patterns and chemical shifts of these aromatic protons provide valuable information for determining the substitution pattern on both ring systems. For instance, the protons on the benzofuran moiety and the phenyl group will exhibit distinct multiplets based on their positions and couplings with neighboring protons. acs.orgrsc.org
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum offers complementary information by detailing the carbon skeleton of the molecule. The carbon of the bromomethyl group is typically observed in the range of δ 30-34 ppm. rsc.org The carbons of the phenyl and benzofuran rings appear in the aromatic region, generally between δ 110 and 165 ppm. rsc.orgcompoundchem.com The chemical shifts of the quaternary carbons, including the C2 and C3 carbons of the benzofuran ring, are particularly diagnostic. The C2 carbon, being attached to the oxygen atom and the phenyl group, and the C3 carbon, attached to the bromomethyl group, will have characteristic chemical shifts that are sensitive to the electronic effects of their substituents. rsc.orgcompoundchem.com
Table 1: Representative ¹H- and ¹³C-NMR Chemical Shift Ranges for this compound Derivatives
| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| -CH₂Br | 4.45 - 4.82 nih.govrsc.org | 30 - 34 rsc.org |
| Aromatic Protons | 6.64 - 8.39 acs.org | 110 - 165 rsc.orgcompoundchem.com |
Note: Chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS) and can vary based on solvent and specific molecular structure.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, HRMS)
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula. rsc.org
In Electrospray Ionization (ESI-MS), the molecule is typically observed as a protonated molecule [M+H]⁺. researchgate.net The mass spectrum of this compound would show a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable structural information. chemguide.co.uklibretexts.org For 2-aroylbenzofuran derivatives, common fragmentation pathways include the loss of the aroyl group as an acylium ion and subsequent eliminations of small neutral molecules like CO and CO₂. researchgate.net For this compound, a key fragmentation would be the loss of the bromine radical (•Br) or the entire bromomethyl radical (•CH₂Br), leading to the formation of stable carbocation fragments. libretexts.orglibretexts.org The fragmentation of the benzofuran ring itself can also occur, providing further structural clues. researchgate.net
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional molecular structure of a compound in the solid state. nih.gov For this compound derivatives that form suitable single crystals, this method can provide precise bond lengths, bond angles, and torsional angles.
While a specific crystal structure for this compound was not found in the search results, related structures of brominated benzofuran derivatives have been reported. nih.govnih.govresearchgate.net These studies reveal that the benzofuran ring system is essentially planar. nih.govnih.gov The dihedral angle between the benzofuran ring and the phenyl ring at the 2-position is a key structural parameter. In a related compound, 3-(2-bromophenylsulfonyl)-2,5,7-trimethyl-1-benzofuran, the dihedral angle between the benzofuran ring system and the 2-bromophenyl ring is 82.93 (6)°. nih.govnih.gov In the crystal lattice, molecules can be linked by various intermolecular interactions, such as C-H···π hydrogen bonds and π–π stacking interactions. nih.govnih.gov
Table 2: Crystallographic Data for a Representative Brominated Benzofuran Derivative
| Parameter | Value |
| Compound | 3-(2-bromophenylsulfonyl)-2,5,7-trimethyl-1-benzofuran nih.govnih.gov |
| Formula | C₁₇H₁₅BrO₃S nih.gov |
| Crystal System | Monoclinic nih.gov |
| Space Group | P2₁/c |
| a (Å) | 7.8969 (2) nih.gov |
| b (Å) | 8.1489 (2) nih.gov |
| c (Å) | 24.3146 (6) nih.gov |
| β (°) | 96.210 (1) nih.gov |
| V (ų) | 1555.49 (7) nih.gov |
| Z | 4 nih.gov |
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and valuable tool for identifying the functional groups present in a molecule. In the IR spectrum of this compound and its derivatives, characteristic absorption bands can be observed.
The aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. acs.org The C=C stretching vibrations of the aromatic rings are found in the 1450-1600 cm⁻¹ region. acs.org The C-O stretching of the benzofuran ether linkage is expected between 1215-1232 cm⁻¹. acs.org The presence of the bromomethyl group introduces a C-Br stretching vibration, which is typically observed in the lower frequency region of the spectrum, generally between 500 and 700 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for Benzofuran Derivatives
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 acs.org |
| Aromatic C=C | Stretching | 1450 - 1600 acs.org |
| C-O (ether) | Stretching | 1215 - 1232 acs.org |
| C-Br | Stretching | 500 - 700 |
UV-Vis Spectroscopy in Photochemical Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful in studying the photochemical behavior of compounds. Benzofuran derivatives are known to undergo photochemical reactions, such as dimerization. rsc.org
The UV-Vis spectrum of 2-phenylbenzofuran (B156813) derivatives typically shows absorption bands in the ultraviolet region, corresponding to π→π* transitions within the conjugated aromatic system. nih.gov The specific absorption maxima (λ_max) and molar absorptivity values are influenced by the substitution pattern on the benzofuran and phenyl rings. The introduction of a bromomethyl group at the 3-position can cause a slight shift in the absorption bands compared to the parent 2-phenylbenzofuran. These spectroscopic properties are fundamental to understanding the excited states involved in photochemical processes. rsc.orgnih.gov
Future Directions in the Academic Research of 3 Bromomethyl 2 Phenylbenzofuran
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 3-(bromomethyl)-2-phenylbenzofuran and its analogs is an area ripe for innovation, with a growing emphasis on environmentally friendly and efficient processes. Current methods often rely on traditional bromination techniques which can involve harsh reagents and produce significant waste.
Future research will likely focus on the development of greener synthetic routes. One promising approach is the use of N-bromosuccinimide (NBS) as a brominating agent, often initiated by a radical initiator like benzoyl peroxide in a solvent such as carbon tetrachloride. acs.org This method offers a more selective and controlled bromination of the 3-methyl group of a precursor, 3-methyl-2-phenylbenzofuran.
Further advancements could involve the exploration of photocatalytic bromination. This technique utilizes visible light to generate bromine radicals, offering a milder and more sustainable alternative to traditional methods. Additionally, the use of greener solvents, such as supercritical fluids or ionic liquids, could significantly reduce the environmental impact of the synthesis.
A summary of potential synthetic strategies is presented in the table below:
| Synthetic Approach | Reagents and Conditions | Advantages |
| Radical Bromination | 3-Methyl-2-phenylbenzofuran, N-Bromosuccinimide (NBS), Benzoyl Peroxide, CCl₄, Reflux | Established method, good selectivity for the benzylic position. acs.org |
| Photocatalytic Bromination | 3-Methyl-2-phenylbenzofuran, Bromine source, Photocatalyst, Visible light | Milder reaction conditions, reduced use of hazardous reagents. |
| Flow Chemistry | Continuous flow reactor, immobilized reagents/catalysts | Improved safety, scalability, and process control. |
| One-Pot Synthesis | Starting materials for benzofuran (B130515) synthesis followed by in-situ bromination | Increased efficiency, reduced waste and purification steps. |
Exploration of Undiscovered Reactivity Patterns and Transformations
The reactivity of this compound is largely dictated by the electrophilic nature of the bromomethyl group. This functionality makes it an excellent substrate for nucleophilic substitution reactions, opening up a wide array of synthetic possibilities.
Future research should focus on systematically exploring the reactions of this compound with a diverse range of nucleophiles. This includes, but is not limited to, amines, thiols, alcohols, and carbanions. For instance, its reaction with various dithiocarbamate (B8719985) derivatives has been shown to proceed under SN2 conditions to yield novel compounds. acs.org A detailed investigation into the kinetics and mechanisms of these reactions would provide valuable insights for synthetic planning.
Beyond simple substitution, the potential for this compound to participate in more complex transformations, such as cascade or domino reactions, should be investigated. nih.govnih.gov These reactions, where multiple bonds are formed in a single synthetic operation, offer a powerful tool for the rapid construction of intricate molecular frameworks. For example, a palladium-catalyzed cascade reaction involving a deallylation followed by an aminocarbonylative heterocyclization has been developed for the synthesis of 2-benzofuran-2-ylacetamides. nih.gov Similar strategies could be envisioned starting from this compound.
The exploration of its reactivity in transition-metal-catalyzed cross-coupling reactions is another promising avenue. The bromomethyl group could potentially be transformed into other functionalities, such as organometallic reagents, which could then participate in reactions like Suzuki, Heck, or Sonogashira couplings.
Expanding Applications as a Platform for Complex Molecular Synthesis
The 2-phenylbenzofuran (B156813) scaffold is a common motif in a variety of biologically active natural products and synthetic compounds. clockss.orgnih.govnih.gov This makes this compound an attractive starting material for the synthesis of novel therapeutic agents.
Future research should leverage the reactivity of the bromomethyl group to introduce a wide range of pharmacophoric moieties. This could lead to the discovery of new compounds with potential applications in areas such as anticancer, anti-inflammatory, and antimicrobial therapies. For example, benzofuran derivatives have shown promise as anti-Alzheimer's disease agents. nih.gov The ability to easily functionalize the 3-position of the 2-phenylbenzofuran core provides a straightforward entry into libraries of diverse compounds for biological screening.
The versatility of this compound also extends to the synthesis of functional materials. The introduction of specific substituents via the bromomethyl handle could be used to tune the photophysical or electronic properties of the resulting molecules. This could lead to applications in areas such as organic light-emitting diodes (OLEDs), sensors, or molecular switches.
The table below highlights potential areas for the application of this compound in the synthesis of complex molecules:
| Application Area | Synthetic Strategy | Potential Outcome |
| Medicinal Chemistry | Reaction with N-, S-, or O-containing heterocycles and other bioactive fragments. | Discovery of new drug candidates with improved efficacy and selectivity. nih.gov |
| Materials Science | Incorporation of chromophores, fluorophores, or electroactive groups. | Development of novel organic materials with tailored optical and electronic properties. |
| Natural Product Synthesis | Use as a key intermediate in the total synthesis of complex natural products containing the 2-phenylbenzofuran core. | Access to rare and biologically important natural products and their analogs. |
Advanced Computational Modeling for Mechanistic Elucidation and Property Prediction
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. nih.govrsc.org In the context of this compound, computational modeling can provide deep insights into its structure, reactivity, and potential applications.
Future research should employ DFT calculations to elucidate the mechanisms of its reactions. By mapping the potential energy surfaces of its reactions with various nucleophiles or in cascade processes, researchers can gain a detailed understanding of the transition states and intermediates involved. This knowledge is crucial for optimizing reaction conditions and predicting the stereochemical outcomes of reactions.
Computational modeling can also be used to predict the physicochemical and biological properties of derivatives of this compound. Quantitative Structure-Activity Relationship (QSAR) studies, for example, can be used to correlate the structural features of these derivatives with their biological activity, guiding the design of more potent therapeutic agents.
Furthermore, computational methods can be used to predict the electronic and photophysical properties of materials derived from this compound. Time-dependent DFT (TD-DFT) calculations can be employed to simulate their absorption and emission spectra, aiding in the design of new materials for optoelectronic applications.
The integration of computational modeling with experimental work will be key to unlocking the full potential of this compound as a versatile synthetic building block.
Q & A
Q. What strategies optimize this compound derivatives for blood-brain barrier (BBB) penetration?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
